
Silane, 2,6-octadiene-1,8-diylbis[trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] is an organosilicon compound with the molecular formula C14H30Si2 It is characterized by the presence of two trimethylsilyl groups attached to a 2,6-octadiene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] typically involves the hydrosilylation of 2,6-octadiene with trimethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the double bonds in the octadiene backbone to single bonds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include silanol derivatives, reduced silanes, and substituted silanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the development of new materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biology and Medicine
In biological and medical research, this compound is explored for its potential use in drug delivery systems and as a component in biocompatible materials. Its ability to form stable bonds with organic molecules makes it a valuable tool in the design of new therapeutic agents.
Industry
Industrially, Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its properties contribute to the durability and performance of these materials in various applications.
Wirkmechanismus
The mechanism of action of Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] involves its ability to form stable covalent bonds with other molecules. The trimethylsilyl groups can interact with various functional groups, facilitating the formation of new chemical bonds. This interaction is crucial in its applications in materials science and organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silane, 1,7-octadiene-1,8-diylbis[trimethyl-]
- Silane, 1,1’-[1,7-octadiene-1,8-diyl]bis[1,1,1-trimethyl-]
Uniqueness
Silane, 2,6-octadiene-1,8-diylbis[trimethyl-] is unique due to the specific positioning of the trimethylsilyl groups on the 2,6-octadiene backbone. This structural feature imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
3528-13-0 |
|---|---|
Molekularformel |
C14H30Si2 |
Molekulargewicht |
254.56 g/mol |
IUPAC-Name |
trimethyl(8-trimethylsilylocta-2,6-dienyl)silane |
InChI |
InChI=1S/C14H30Si2/c1-15(2,3)13-11-9-7-8-10-12-14-16(4,5)6/h9-12H,7-8,13-14H2,1-6H3 |
InChI-Schlüssel |
UUPPIVRNYFRPLG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC=CCCC=CC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


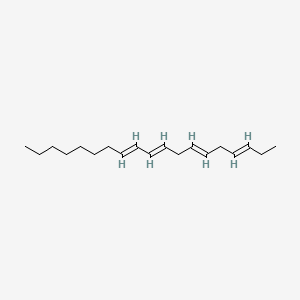
![N'-(2-Fluorophenyl)-N-methyl-N-[(methylsulfanyl)(thiophen-2-yl)methyl]urea](/img/structure/B14143018.png)
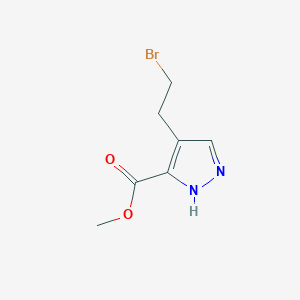
![N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide](/img/structure/B14143023.png)
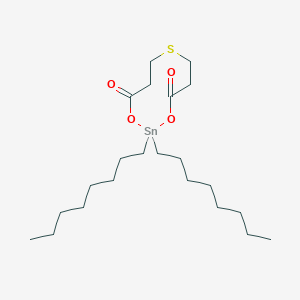
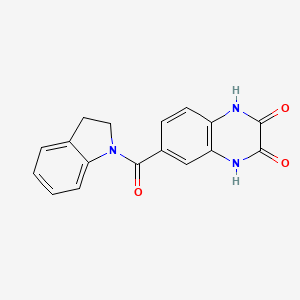
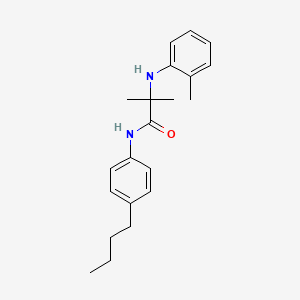

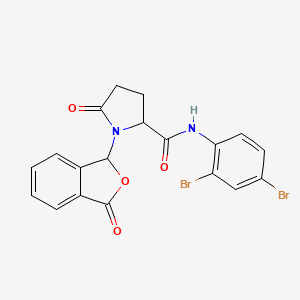

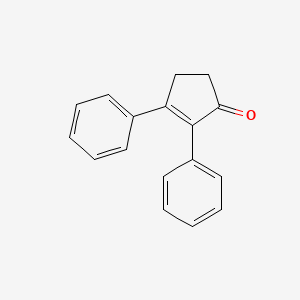
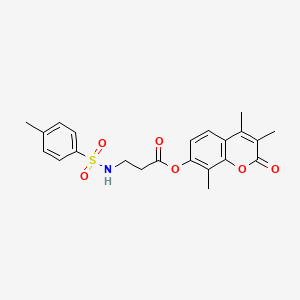
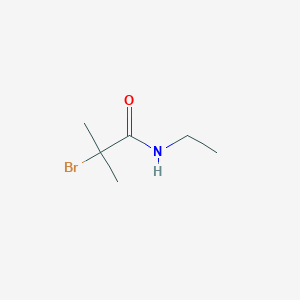
methanone](/img/structure/B14143115.png)
